molecular formula C19H18ClN3O3 B12300995 N-(1-(4-chlorophenyl)-3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)acetamide

N-(1-(4-chlorophenyl)-3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B12300995
M. Wt: 371.8 g/mol
InChI Key: IDZJAJXZJSPYMN-UHFFFAOYSA-N
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Description

N-(1-(4-chlorophenyl)-3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-chlorophenyl)-3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)acetamide typically involves the reaction of 4-chlorobenzaldehyde with 3,5-dimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by acetylation to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-chlorophenyl)-3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

N-(1-(4-chlorophenyl)-3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(4-chlorophenyl)-3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-bromophenyl)-3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)acetamide
  • N-(1-(4-fluorophenyl)-3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)acetamide
  • N-(1-(4-methylphenyl)-3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)acetamide

Uniqueness

N-(1-(4-chlorophenyl)-3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)acetamide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from its analogs with different substituents, such as bromine, fluorine, or methyl groups.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C19H18ClN3O3/c1-12(24)21-19-11-18(13-8-16(25-2)10-17(9-13)26-3)22-23(19)15-6-4-14(20)5-7-15/h4-11H,1-3H3,(H,21,24)

InChI Key

IDZJAJXZJSPYMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NN1C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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